7-[(octyloxy)methoxy]-3H-phenoxazin-3-one

Catalog No.
S6900463
CAS No.
277309-40-7
M.F
C21H25NO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one

CAS Number

277309-40-7

Product Name

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one

IUPAC Name

7-(octoxymethoxy)phenoxazin-3-one

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-12-24-15-25-17-9-11-19-21(14-17)26-20-13-16(23)8-10-18(20)22-19/h8-11,13-14H,2-7,12,15H2,1H3

InChI Key

CASMHOWZGVZVPK-UHFFFAOYSA-N

SMILES

CCCCCCCCOCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Canonical SMILES

CCCCCCCCOCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is a synthetic compound belonging to the phenoxazine family, characterized by its unique chemical structure that includes an octyloxy and methoxy substituent. This compound exhibits a phenoxazine core, which is known for its applications in various fields, including biochemistry and materials science. The presence of long-chain alkyl groups like octyloxy enhances its solubility in organic solvents, making it suitable for diverse applications.

The chemical behavior of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one can be influenced by its functional groups. Key reactions include:

  • Reduction Reactions: The compound can undergo reduction processes, particularly involving nitro groups if substituted. For example, similar compounds have been shown to react with nitroreductase enzymes, leading to significant fluorescence changes indicative of enzyme activity .
  • Electrophilic Substitution: The aromatic nature of the phenoxazine ring allows for electrophilic substitution reactions, where electrophiles can attack the aromatic system.
  • Nucleophilic Attack: The methoxy group can participate in nucleophilic substitution reactions under certain conditions, potentially leading to the formation of new derivatives.

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one has been studied for its biological activities, particularly in imaging applications. Similar compounds have been developed as fluorescent probes for detecting hypoxic conditions in tumor cells. These probes operate on the principle that they can be selectively activated by specific enzymes (like nitroreductase), resulting in a measurable fluorescence change that correlates with enzyme concentration .

The synthesis of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one typically involves:

  • Formation of the Phenoxazine Core: This may include cyclization reactions starting from appropriate precursors such as amino phenols and carbonyl compounds.
  • Alkylation: The introduction of the octyloxy group can be achieved via alkylation reactions using octanol or its derivatives.
  • Methoxylation: The methoxy group is often introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

The compound has potential applications in:

  • Fluorescent Probes: It can be utilized as a probe for biological imaging, particularly in cancer research to visualize hypoxic tumor regions.
  • Materials Science: Due to its unique optical properties, it may find use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Therapeutic Agents: With further modification, it could serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Interaction studies involving 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one focus on its binding affinity with biological targets such as enzymes and receptors. For instance, studies have shown that similar compounds can selectively interact with nitroreductase enzymes, leading to enhanced fluorescence signals that are useful for monitoring enzyme activity in live cells . Understanding these interactions is crucial for optimizing its application as a fluorescent probe.

Several compounds share structural similarities with 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-oneContains a nitrofuran substituentSelectively activated by nitroreductase
7-Hydroxy-3H-phenoxazin-3-oneLacks alkyl substitutionsMore hydrophilic; less soluble in organic solvents
7-Methoxy-3H-phenoxazin-3-oneContains only a methoxy groupLess lipophilic compared to the octyloxy variant
10-OctylacridineAcridine core with an octyl groupDifferent core structure; used primarily in dyes

The presence of the octyloxy group in 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one enhances its solubility and stability compared to other derivatives, making it particularly suitable for biological applications where solubility is crucial.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

355.17835828 g/mol

Monoisotopic Mass

355.17835828 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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